molecular formula C9H10O3 B7769798 Ethyl salicylate CAS No. 1321-50-2

Ethyl salicylate

Cat. No. B7769798
CAS RN: 1321-50-2
M. Wt: 166.17 g/mol
InChI Key: GYCKQBWUSACYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl salicylate is synthesized by the condensation of salicylic acid and ethanol . The synthesis of ethyl salicylate with alcohol and salicylic acid as reactants and p-Toluene sulfonic acid as catalysts has been studied . The influent condition on the yield of ester, such as the molar ratio of alcohol to salicylic acid, the amount of catalyst used, the reaction time, and the reaction temperature were investigated .


Molecular Structure Analysis

The molecular formula of ethyl salicylate is C9H10O3 . The IUPAC name is ethyl 2-hydroxybenzoate . The InChI is 1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 . The molecular weight is 166.17 g/mol .


Chemical Reactions Analysis

Ethyl salicylate is the ester formed by the condensation of salicylic acid and ethanol . It was found that salicylates covalently linked to palmitic acid had good antibacterial and antifungal activity .


Physical And Chemical Properties Analysis

Ethyl salicylate is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . It has a pleasant odor resembling wintergreen . The density is 1.13 g/cm^3 . The melting point is 1.3 °C (34.3 °F; 274.4 K) and the boiling point is 232 °C (450 °F; 505 K) .

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl salicylate has been used in the synthesis of new salicylate-fatty acids, which have shown promising antibacterial and antifungal activities . These compounds were tested in vitro on several bacteria and fungi strains, and it was found that salicylates covalently linked to palmitic acid had the best results .

Topical Pain Relief

Salicylates, including ethyl salicylate, have a long history of use for pain relief . They are commonly used as analgesics, antipyretic, and anti-inflammatory agents .

Keratolytic Actions

Topical salicylic acid, a derivative of salicylates, is used for its keratolytic properties . It helps in the shedding of the outer layer of the skin .

Antibacterial and Photoprotective Actions

Salicylic acid is also used topically for its antibacterial and photoprotective properties . It can protect the skin from the harmful effects of ultraviolet (UV) radiation .

Non-Steroidal Analgesic

Ethyl salicylate is a non-steroidal analgesic . It provides relief from pain without the side effects associated with steroidal drugs .

Anti-Inflammatory and Antirheumatic Drug

Ethyl salicylate also serves as an anti-inflammatory and antirheumatic drug . It helps in reducing inflammation and pain in the joints .

Complexation with β-cyclodextrin

The complexation of ethyl salicylate with β-cyclodextrin has been studied using reversed-phase liquid chromatography . This research could lead to the development of new drug delivery systems .

Hydrolysis to Salicylic Acid

Ethyl salicylate can be hydrolyzed to salicylic acid using an extractive electrospray ionisation (EESI) device . This process could be useful in various chemical reactions .

Mechanism of Action

Target of Action

Ethyl salicylate primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Ethyl salicylate interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This results in decreased inflammation and pain signaling, which is why ethyl salicylate is often used in the treatment of sports-related pain .

Biochemical Pathways

Ethyl salicylate affects the prostaglandin synthesis pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

It is known that it is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . This suggests that its bioavailability may be influenced by these factors.

Result of Action

The primary molecular and cellular effect of ethyl salicylate’s action is the reduction of inflammation and pain. By inhibiting the production of pro-inflammatory prostaglandins, it can alleviate symptoms associated with inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl salicylate. For instance, in plants, salicylic acid and its derivatives, including ethyl salicylate, are produced as part of their defense systems against pathogen attack and environmental stress . .

Safety and Hazards

Ethyl salicylate is harmful if swallowed. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively . The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on the different indications including keratolytic, antibacterial, and photoprotective actions .

properties

IUPAC Name

ethyl 2-hydroxybenzoate
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InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
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InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1O
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID1021958
Record name Ethyl salicylate
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour
Record name Benzoic acid, 2-hydroxy-, ethyl ester
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Ethyl salicylate
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Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.125-1.131
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Product Name

Ethyl salicylate

CAS RN

118-61-6, 1321-50-2
Record name Ethyl salicylate
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Melting Point

1.3 °C
Record name Ethyl salicylate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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